tert-Butyl 2-(2-bromophenyl)-2-oxoacetate
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Overview
Description
tert-Butyl 2-(2-bromophenyl)-2-oxoacetate is an organic compound that plays a significant role in various chemical syntheses. It is known for its unique structure, which includes a tert-butyl ester group and a bromophenyl moiety. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
The synthesis of tert-Butyl 2-(2-bromophenyl)-2-oxoacetate typically involves the reaction of 2-bromobenzoyl chloride with tert-butyl acetoacetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetoacetate ester. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
tert-Butyl 2-(2-bromophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a palladium catalyst and a suitable base.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-(2-bromophenyl)-2-oxoacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets such as enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-bromophenyl)-2-oxoacetate involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These interactions enable the compound to modify the structure and function of target molecules, leading to its desired effects.
Comparison with Similar Compounds
tert-Butyl 2-(2-bromophenyl)-2-oxoacetate can be compared with other similar compounds such as:
tert-Butyl 2-(4-bromophenyl)-2-oxoacetate: This compound has a bromine atom at the para position instead of the ortho position, which can affect its reactivity and the types of reactions it undergoes.
tert-Butyl 2-(2-chlorophenyl)-2-oxoacetate: The presence of a chlorine atom instead of a bromine atom can influence the compound’s chemical properties and reactivity.
tert-Butyl 2-(2-fluorophenyl)-2-oxoacetate: The fluorine atom can impart different electronic effects compared to bromine, affecting the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C12H13BrO3 |
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Molecular Weight |
285.13 g/mol |
IUPAC Name |
tert-butyl 2-(2-bromophenyl)-2-oxoacetate |
InChI |
InChI=1S/C12H13BrO3/c1-12(2,3)16-11(15)10(14)8-6-4-5-7-9(8)13/h4-7H,1-3H3 |
InChI Key |
JTKZPHOUUKOEGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
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